2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide
Description
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide is a synthetic small molecule characterized by a benzimidazole core substituted with a propenyl group at the N1 position and a furyl carboxamide moiety at the C2 position. The benzimidazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors via hydrogen bonding and π-π stacking . The propenyl side chain may enhance metabolic stability, while the furyl carboxamide group could influence solubility and target affinity. Structural elucidation of this compound likely employs crystallographic tools like SHELX programs, particularly SHELXL for refinement, given its prevalence in small-molecule analysis .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h2-8,10H,1,9,11H2,(H,17,20) |
InChI Key |
IMNKAYCZQFACDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Allylation: The benzimidazole is then allylated using allyl bromide under basic conditions to introduce the prop-2-enyl group.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Carboxamide Formation: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Activity and Target Engagement
- Quinoline carboxamides: Demonstrated immunomodulatory and anticancer effects via AhR agonism, but with notable immunotoxicity and thyroid disruption in Sprague-Dawley rats .
Toxicity and Metabolism
- Target compound: No in vivo toxicity data are available. The propenyl group may reduce metabolic deactivation compared to acetylated prodrugs like laquinimod metabolites, which require deacetylation for activation .
- Quinoline derivatives: Exhibit dose-dependent immunotoxicity (e.g., thymic atrophy) and hepatic enzyme induction in rats, linked to their persistent AhR activation .
Physicochemical Properties
| Property | 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide | Quinoline Carboxamides (e.g., tasquinimod metabolite) |
|---|---|---|
| Molecular Weight | ~350 g/mol | ~400–450 g/mol |
| Solubility (logP) | Moderate (estimated 2.5–3.5) | Low (logP >4) due to lipophilic substituents |
| Metabolic Stability | High (propenyl group resists oxidation) | Variable (dependent on deacetylation efficiency) |
| Bioavailability | Not yet tested | Moderate (prodrug design enhances absorption) |
Research Findings and Gaps
- Structural Insights : Crystallography using SHELXL could resolve the compound’s conformation, aiding in docking studies to predict target interactions .
- Biological Data: Unlike quinoline derivatives, the target compound lacks in vivo validation, necessitating studies in models like H4IIE cells (used for AhR activation assays in prior work) .
Biological Activity
The compound 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 534.6 g/mol. The structure includes a furan ring, a benzimidazole moiety, and an alkenyl side chain, which contribute to its biological activity.
Structure Summary
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O8 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | (2S)-2-(2-carboxyethyl)-6-[[[2-(furan-2-ylmethylcarbamoyl)phenyl]methyl-prop-2-enylamino]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
| XLogP3-AA | 0.7 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 9 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds structurally related to 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide . For instance, derivatives of furan have been shown to inhibit the main protease (Mpro) of SARS-CoV-2 with varying degrees of potency. One derivative exhibited an IC50 value of 1.55 μM against Mpro, indicating significant antiviral activity .
The proposed mechanism of action involves the inhibition of viral proteases, which are essential for viral replication. The interaction between the compound and the active site of Mpro suggests that it may form reversible covalent bonds with key residues in the enzyme, thereby blocking its activity .
Cytotoxicity Studies
In vitro cytotoxicity assessments have indicated that some derivatives exhibit low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cell lines. This suggests a favorable safety profile for further development .
Study 1: SARS-CoV-2 Inhibition
A study focused on the synthesis and evaluation of furan-containing compounds as inhibitors of SARS-CoV-2 Mpro found that modifications to the furan moiety significantly impacted inhibitory activity. The most potent compound identified had an IC50 value comparable to leading antiviral agents, demonstrating the potential for structural optimization in drug design .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the SAR of various benzimidazole derivatives, including those similar to 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide . It was found that specific substitutions on the benzimidazole ring enhanced biological activity while maintaining low toxicity levels. This insight is crucial for guiding future modifications aimed at improving efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
